N-[2-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[2-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a pyrrolidine ring attached to a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by its attachment to the benzodioxole moiety. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[2-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes or receptors, modulating their activity. The benzodioxole moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Benzodioxole derivatives: Compounds like 1,3-benzodioxole-5-carboxylic acid and its esters are structurally related.
Uniqueness
N-[2-(1-pyrrolidinyl)phenyl]-1,3-benzodioxole-5-carboxamide is unique due to its combined structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H18N2O3 |
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Molecular Weight |
310.3 g/mol |
IUPAC Name |
N-(2-pyrrolidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H18N2O3/c21-18(13-7-8-16-17(11-13)23-12-22-16)19-14-5-1-2-6-15(14)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,21) |
InChI Key |
YJBCOMGMRCSYLB-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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